2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with naphthalen-1-ylmethyl sulfanyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of naphthalen-1-ylmethyl sulfanyl derivatives with thiadiazole precursors. One common method includes the condensation of naphthalen-1-ylmethyl sulfanyl hydrazine with carbon disulfide, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The naphthalen-1-ylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted naphthalen-1-ylmethyl derivatives.
Scientific Research Applications
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and sulfanyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[(phenylmethyl)sulfanyl]-1,3,4-thiadiazole
- 2,5-Bis[(pyridin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of naphthalen-1-ylmethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions, making it a valuable scaffold for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C24H18N2S3 |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
2,5-bis(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H18N2S3/c1-3-13-21-17(7-1)9-5-11-19(21)15-27-23-25-26-24(29-23)28-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 |
InChI Key |
RBYDRAPHDDZYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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